2-(Cyanomethyl)nicotinonitrile
Description
Significance of Nicotinonitrile Scaffolds in Chemical and Biomedical Disciplines
Nicotinonitrile, or 3-cyanopyridine (B1664610), and its derivatives are recognized as crucial scaffolds in both medicinal chemistry and materials science. ekb.eg The pyridine (B92270) ring is a common N-heteroaromatic system found in various physiologically active compounds. ekb.eg The presence of the cyano group in the nicotinonitrile structure provides unique electronic properties and serves as a versatile synthetic handle for further chemical modifications. ekb.eg
Many marketed drugs, such as bosutinib, milrinone, and neratinib, contain the nicotinonitrile core, highlighting its importance in drug discovery. ekb.eg Researchers have extensively studied nicotinonitrile derivatives for a wide range of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antioxidant properties. ekb.eg The ability to functionalize the pyridine ring at various positions allows for the fine-tuning of the molecule's properties to achieve desired therapeutic effects. ekb.eg
Contextualization of 2-(Cyanomethyl)nicotinonitrile within Heterocyclic Chemistry
Heterocyclic compounds, which are cyclic structures containing at least one atom other than carbon in the ring, form a vast and vital class of organic molecules. mdpi.comresearchgate.net They are fundamental building blocks in the synthesis of numerous pharmaceuticals, agrochemicals, and functional materials. mdpi.com The unique properties of heteroatoms, such as nitrogen, oxygen, and sulfur, impart distinct reactivity and physicochemical characteristics to these molecules. mdpi.com
Within this broad field, this compound is a member of the pyridine family, a six-membered aromatic heterocycle containing one nitrogen atom. The presence of two nitrile groups, one on the pyridine ring and one on the methyl substituent, makes it a polyfunctionalized molecule with interesting reactivity. The cyanomethyl group, in particular, is a valuable synthon in organic synthesis, known for its participation in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. evitachem.com This positions this compound as a potentially valuable intermediate for the synthesis of more complex heterocyclic systems. mdpi.comresearchgate.net
Chemical Properties of this compound
The fundamental chemical properties of this compound are summarized in the table below.
| Property | Value | Source |
| CAS Number | 1000536-35-5 | bldpharm.com |
| Molecular Formula | C₈H₅N₃ | bldpharm.comglpbio.com |
| Molecular Weight | 143.15 g/mol | bldpharm.com |
| IUPAC Name | 2-(cyanomethyl)pyridine-3-carbonitrile | fluorochem.co.uk |
| Canonical SMILES | N#CCC1=NC=CC=C1C#N | bldpharm.com |
| InChI Key | XPIUYPRKILGRTK-UHFFFAOYSA-N | fluorochem.co.uk |
| Purity | >95% | cymitquimica.com |
| Physical State | Solid | academia-arabia.com |
| Storage | Sealed in dry, 2-8°C | bldpharm.com |
Research and Applications
While specific, in-depth research solely focused on this compound is not extensively documented in publicly available literature, its structural motifs are present in various researched compounds. The reactivity of the cyanomethyl group attached to a pyridine ring is of interest in synthetic chemistry. For instance, the cyanomethyl group can be a precursor to other functional groups or can participate in cyclization reactions to form fused heterocyclic systems.
Studies on related structures, such as 2-amino-5-(cyanomethyl)-6-(difluoromethyl)nicotinonitrile, indicate the utility of the cyanomethyl nicotinonitrile scaffold in building more complex molecules. chemsrc.com The synthesis of various substituted pyridines often involves intermediates that share structural similarities with this compound, highlighting its potential role as a building block in organic synthesis. core.ac.uknih.gov
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(cyanomethyl)pyridine-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5N3/c9-4-3-8-7(6-10)2-1-5-11-8/h1-2,5H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEWTXYKOGAPLSZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)CC#N)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80611890 | |
| Record name | 2-(Cyanomethyl)pyridine-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80611890 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1000536-35-5 | |
| Record name | 2-(Cyanomethyl)pyridine-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80611890 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Transformations
Strategies for the Construction of the Nicotinonitrile Core
The formation of the 3-cyanopyridine (B1664610) (nicotinonitrile) ring is a critical step that can be achieved through several distinct strategies, including the rearrangement of existing heterocyclic systems, the condensation of multiple simple precursors, or the cyclization of functionalized acyclic compounds.
Ring transformation, or recyclization, offers a sophisticated method for synthesizing nicotinonitrile derivatives from other heterocyclic compounds. This approach involves the opening of a precursor ring followed by a new cyclization pathway to form the desired pyridine (B92270) structure.
A notable example is the degenerate ring transformation of pyridinium (B92312) salts. In this type of reaction, a pyridinium salt reacts with a nucleophile, leading to the opening of the pyridine ring. The resulting intermediate then re-closes to form a new pyridine ring. For instance, a facile synthesis of 2-methylnicotinonitrile derivatives has been developed through the nucleophilic recyclization of pyridinium salts. nih.gov In this process, 3-aminocrotononitrile, generated in situ from acetonitrile (B52724), acts as a C-nucleophile that attacks the pyridinium ring. nih.gov This initiates a ring-opening and subsequent re-closure sequence, effectively transforming the original pyridine skeleton into a new nicotinonitrile derivative. nih.gov Such reactions, sometimes proceeding through an SN(ANRORC) mechanism (Addition of Nucleophile, Ring Opening, and Ring Closure), can reconfigure the substituents on the pyridine core. clockss.org
| Precursor Type | Reagent | Key Transformation | Product Type |
| Pyridinium Salts | 3-Aminocrotononitrile (from CH3CN) | Nucleophilic addition, ring-opening, re-cyclization | 2-Substituted Nicotinonitrile Derivatives |
| Pyrimidine (B1678525) Derivatives | Guanidine | Displacement of the urea (B33335) fragment | Isocytosine (demonstrates ring atom replacement) |
This table illustrates examples of ring transformation principles that can be applied to nicotinonitrile core synthesis.
Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single synthetic operation to form a product that incorporates most or all of the atoms of the starting materials. nih.gov These reactions are particularly effective for the rapid assembly of complex heterocyclic structures like nicotinonitriles. researchgate.net
A common MCR for synthesizing the nicotinonitrile core involves the condensation of an aldehyde, a methyl ketone, malononitrile (B47326), and ammonium (B1175870) acetate. researchgate.net This one-pot synthesis is often catalyzed by various agents, including heterogeneous catalysts like copper nanoparticles on charcoal, which offer advantages such as easy recovery and reusability. scielo.br The reaction typically proceeds through an initial Knoevenagel condensation, followed by a Michael addition and subsequent cyclization and aromatization to yield highly substituted 2-amino-3-cyanopyridine (B104079) derivatives. researchgate.netscielo.br The versatility of this method allows for a wide range of substituents on the pyridine ring by simply varying the aldehyde and ketone starting materials. researchgate.net
| Reactant 1 | Reactant 2 | Reactant 3 | Reactant 4 | Catalyst Example | Product Core |
| Aromatic Aldehyde | Acetophenone | Malononitrile | Ammonium Acetate | Copper Nanoparticles (Cu/C) | 2-Amino-4,6-diaryl-nicotinonitrile |
| Carbonyl Compound | Enamine | Cyanothioacetamide | Alkylating Agent | Base | 2-Thionicotinonitrile |
| Aldehyde/Ketone | Cyanide Source | Ammonium Carbonate | N/A | Heat | 5,5-Disubstituted Hydantoin (Bucherer-Bergs) |
This table provides examples of multicomponent reactions used to generate pyridine and related heterocyclic cores.
Malononitrile and its derivatives are pivotal building blocks in heterocyclic synthesis due to their activated methylene (B1212753) group and dual nitrile functionalities. researchgate.net Cyclization reactions utilizing malononitrile are a cornerstone for constructing the nicotinonitrile ring.
One of the classical approaches is the Guareschi-Thorpe reaction, which involves the condensation of a β-ketoester with cyanoacetamide, or in a variation, the self-condensation of α-cyanoketones or the reaction of ketones with two equivalents of malononitrile. acsgcipr.org A more direct and widely used strategy involves the reaction of a 1,3-dicarbonyl compound (or its synthetic equivalent like an enaminone) with malononitrile. The reaction is typically initiated by a Knoevenagel condensation between the carbonyl compound and malononitrile. nih.gov The resulting adduct can then undergo an intramolecular cyclization, often facilitated by a base, followed by elimination of water to form the substituted nicotinonitrile.
Another important reaction is the Thorpe-Ziegler cyclization, which involves the base-catalyzed intramolecular condensation of a dinitrile to form an enaminonitrile, which is a key intermediate in some pyridine syntheses. researchgate.net Furthermore, malononitrile dimer (2-aminopropene-1,1,3-tricarbonitrile) is a versatile precursor for a variety of heterocyclization reactions leading to functionalized pyridine rings. acs.org
| Precursor Type | Reagent(s) | Key Reaction Type | Intermediate |
| Benzylidenemalononitrile | Michael Donor | Michael Addition/Cyclization | Substituted Dihydropyridine |
| 1,3-Dicarbonyl Compound | Malononitrile, Ammonia Source | Knoevenagel/Michael/Cyclization | Enamine/Dihydropyridine |
| Acyclic Dinitrile | Base | Thorpe-Ziegler Cyclization | Cyclic Enaminonitrile |
This table outlines key cyclization strategies using malononitrile to form the nicotinonitrile scaffold.
Approaches for Incorporating the Cyanomethyl Moiety
The cyanomethyl group (-CH₂CN) is a key functional handle that can be introduced onto a pre-formed nicotinonitrile ring or incorporated during the ring's synthesis.
Cyanomethylation involves the direct addition of a cyanomethyl radical or anion to a substrate. Acetonitrile is an ideal and inexpensive source for the cyanomethyl functional group. encyclopedia.pub Radical cyanomethylation can be initiated using thermal initiators like tert-butyl peroxybenzoate (TBPB) or di-tert-butyl peroxide (DTBP), or through visible-light photocatalysis. encyclopedia.pubnih.govnih.gov
In a typical metal-free radical process, an initiator generates a radical (e.g., a tert-butoxy (B1229062) radical) which then abstracts a hydrogen atom from acetonitrile to form the cyanomethyl radical (•CH₂CN). encyclopedia.pubnih.gov This radical can then add to an appropriate position on a heterocyclic precursor. nih.gov For example, the visible-light-promoted reaction of 2H-indazoles with bromoacetonitrile, using Ir(ppy)₃ as a photocatalyst, provides an efficient route to C3-cyanomethylated products under mild conditions. nih.gov These principles can be adapted for the cyanomethylation of pyridine derivatives.
| Cyanomethyl Source | Initiation/Catalysis | Reaction Type | Key Intermediate |
| Acetonitrile | tert-butyl peroxybenzoate (TBPB) | Metal-Free Radical Addition | Cyanomethyl Radical |
| Bromoacetonitrile | Ir(ppy)₃ / Visible Light | Photocatalytic Radical Addition | Cyanomethyl Radical |
| Acetonitrile | Iron or Copper Salts | Metal-Catalyzed Radical Addition | Cyanomethyl Radical |
This table summarizes different methods for generating and reacting the cyanomethyl group.
Palladium-catalyzed cross-coupling reactions are among the most powerful and versatile methods for forming carbon-carbon bonds in modern organic synthesis. nih.govrsc.org These reactions can be employed to introduce a cyanomethyl group onto the nicotinonitrile core, typically by coupling a halo-substituted nicotinonitrile with a cyanomethyl-containing reagent.
A common strategy involves the reaction of a 2-halonicotinonitrile (e.g., 2-chloronicotinonitrile) with a nucleophilic cyanomethyl source, such as a cyanomethylzinc reagent or a cyanomethylboronic ester, in the presence of a palladium catalyst and a suitable ligand. organic-chemistry.org For instance, a one-pot protocol for the cyanomethylation of aryl halides has been developed using isoxazole-4-boronic acid pinacol (B44631) ester, which undergoes a Suzuki coupling followed by base-induced fragmentation to deliver the cyanomethyl group. organic-chemistry.org
More advanced methods include the direct palladium-catalyzed cyanomethylation of C-H bonds. nih.gov This approach, often guided by a directing group, allows for the coupling of an unactivated C-H bond with acetonitrile. nih.govscispace.com While challenging, this methodology represents a highly atom-economical route for installing the cyanomethyl moiety. scispace.com
| Substrate | Coupling Partner | Catalyst/Ligand System (Example) | Reaction Type |
| 2-Chloronicotinonitrile | (Cyanomethyl)zinc bromide | Pd(PPh₃)₄ | Negishi Coupling |
| 2-Bromonicotinonitrile | Isoxazole-4-boronic acid pinacol ester | PdCl₂(dppf) | Suzuki Coupling / Fragmentation |
| N-(quinolin-8-yl) amide derivative | Acetonitrile | Pd(OPiv)₂ / 2,2'-bipyridine | C-H Activation / Directed Cyanomethylation |
This table details examples of palladium-catalyzed reactions for the introduction of a cyanomethyl group.
Derivatization and Functionalization of the 2-(Cyanomethyl)nicotinonitrile Scaffold
The reactivity of the this compound core is primarily centered around the pyridine ring, the active methylene group, and the two nitrile functionalities. These sites can be selectively targeted to introduce a variety of functional groups and to construct novel molecular architectures with potential applications in medicinal chemistry and materials science.
Nucleophilic Substitution Reactions
The pyridine ring in this compound is susceptible to nucleophilic aromatic substitution, particularly when activated by electron-withdrawing groups or through N-oxidation. While direct nucleophilic substitution on the cyanomethyl group is less common, the nitrile functionalities can be targeted by specific nucleophiles.
A key synthetic strategy involves the transformation of the nitrile group at the 3-position. For instance, in related nicotinonitrile systems, the 2-chloro derivative serves as a crucial intermediate for introducing various nucleophiles. researchgate.net Although direct nucleophilic substitution on this compound itself is not extensively documented in readily available literature, the principles of nucleophilic aromatic substitution on pyridines suggest that activation of the ring would be necessary for efficient reaction. For example, in some nucleophilic substitution reactions of 2-cyano-3-nitroimidazo[1,2-a]pyridine, nitrogen and oxygen nucleophiles were found to substitute the 2-cyano group, whereas sulfur nucleophiles substituted the 3-nitro group. researchgate.net
| Reactant | Nucleophile | Product | Reaction Conditions | Reference |
| 2-Chloro-3-cyanopyridine | Hydrazine (B178648) | 3-Amino-1H-pyrazolo[3,4-b]pyridine | Varies | researchgate.net |
| 2-Cyano-3-nitroimidazo[1,2-a]pyridine | Alkylamines | 2-Alkylamino-3-nitroimidazo[1,2-a]pyridine | Varies | researchgate.net |
| 2-Cyano-3-nitroimidazo[1,2-a]pyridine | Alkoxides | 2-Alkoxy-3-nitroimidazo[1,2-a]pyridine | Varies | researchgate.net |
Reactions with Active Methylene Compounds
The cyanomethyl group of this compound contains an active methylene bridge, making the adjacent protons acidic and susceptible to deprotonation by a base. The resulting carbanion can then participate in various carbon-carbon bond-forming reactions with electrophiles. Reactions with other active methylene compounds, such as malononitrile, ethyl cyanoacetate, and diethyl malonate, are fundamental in synthetic organic chemistry for the construction of complex molecules. nih.goveurjchem.comnih.gov
The reaction of 2-chloronicotinonitrile with malononitrile in the presence of a base has been reported, leading to substitution at the 6-position of the pyridine ring, suggesting that under certain conditions, the pyridine ring is more susceptible to nucleophilic attack by the carbanion generated from the active methylene compound. researchgate.net
Knoevenagel condensation is a common reaction involving active methylene compounds and aldehydes or ketones. nih.gov While direct examples with this compound are not prevalent in the searched literature, its active methylene group could potentially react with various carbonyl compounds in the presence of a base to yield α,β-unsaturated products.
| Active Methylene Compound | Reactant | Catalyst/Base | Product Type | Reference |
| Malononitrile | Aromatic Aldehydes | Piperidinium Acetate | Arylidene Malononitrile | rsc.org |
| Ethyl Cyanoacetate | Isatins | Sulfonic acid functionalized silica | 2-Oxoindolin-3-ylidene cyanoacetates | eurjchem.com |
| Diethyl Malonate | β-Nitrostyrene | Bispidines | Michael Adduct | mdpi.com |
Formation of Fused Heterocyclic Systems
The polyfunctional nature of this compound makes it an excellent precursor for the synthesis of fused heterocyclic systems. The strategic manipulation of its functional groups allows for the annulation of pyrazole (B372694), pyrrole (B145914), and thiophene (B33073) rings onto the pyridine core.
The synthesis of pyrazole-nicotinonitrile hybrids often involves the reaction of a nicotinonitrile derivative with hydrazine or its derivatives. A common strategy for the synthesis of pyrazolo[3,4-b]pyridines involves the annulation of a pyrazole ring onto a pre-existing pyridine. nih.gov This typically requires a leaving group at the 2-position of the pyridine ring. nih.gov
For instance, 2-chloronicotinonitrile can react with hydrazine to form 3-amino-1H-pyrazolo[3,4-b]pyridine. researchgate.net This suggests a plausible synthetic route starting from a derivative of this compound. Another approach involves the cyclization of 3-acylpyridine N-oxide tosylhydrazones, which proceeds under mild conditions to yield pyrazolo[3,4-b]pyridines. nih.gov
| Starting Material | Reagent | Product | Key Transformation | Reference |
| 2-Chloronicotinonitrile | Hydrazine | 3-Amino-1H-pyrazolo[3,4-b]pyridine | Pyrazole ring formation | researchgate.netmdpi.com |
| 3-Acylpyridine N-oxide tosylhydrazones | Electrophile/Base | Pyrazolo[3,4-b]pyridines | Intramolecular cyclization | nih.gov |
| 5-Amino-1-phenylpyrazole | α,β-Unsaturated Ketone | 4-Substituted 6-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridines | Pyridine ring annulation | mdpi.com |
The synthesis of pyrrolo[2,3-b]pyridines, also known as 7-azaindoles, from nicotinonitrile precursors often involves the construction of the pyrrole ring onto the pyridine scaffold. While specific examples starting directly from this compound are not explicitly detailed in the provided search results, general synthetic strategies can be inferred.
One common method involves the reaction of a 2-aminonicotinonitrile derivative with an α-haloketone or a related bifunctional reagent. Another approach is the intramolecular cyclization of appropriately substituted pyridine derivatives. For example, the synthesis of fluorinated pyrrolo[2,3-b]pyridines has been achieved through the reactions of 5-amino-1-tert-butyl-1-H-pyrrole-3-carbonitrile with fluorinated 1,3-bielectrophiles. enamine.net
| Starting Material | Reagent(s) | Product | Key Transformation | Reference |
| 2-Amino-1,5-diphenyl-1H-pyrrole-3-carbonitrile | Acetylacetone | 1H-Pyrrolo[2,3-b]pyridine derivative | Pyridine ring formation | researchgate.net |
| 2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine | Substituted Amine | N-Substituted-7H-pyrrolo[2,3-d]pyrimidin-4-amine | Nucleophilic substitution | google.com |
| 5-Amino-1-tert-butyl-1-H-pyrrole-3-carbonitrile | Fluorinated 1,3-bielectrophiles | Fluorinated Pyrrolo[2,3-b]pyridines | Pyridine ring annulation | enamine.net |
The construction of the thieno[2,3-b]pyridine (B153569) ring system from nicotinonitrile precursors is a well-established synthetic route, often employing the Gewald reaction or variations thereof. researchgate.netarkat-usa.org The Gewald reaction involves the condensation of a carbonyl compound with an α-cyanoester in the presence of elemental sulfur and a base to form a polysubstituted 2-aminothiophene. arkat-usa.org
A key strategy for synthesizing thieno[2,3-b]pyridines involves the reaction of 3-cyanopyridine-2(1H)-thiones with α-halo ketones or other electrophiles. researchgate.net The resulting S-alkylated intermediate can then undergo an intramolecular Thorpe-Ziegler type cyclization to afford the fused thiophene ring. mdpi.com The Thorpe-Ziegler reaction is an intramolecular condensation of a dinitrile catalyzed by a base to form an enamine, which upon hydrolysis yields a cyclic ketone. nih.gov
| Starting Material | Reagent(s) | Product | Key Reaction | Reference |
| Ketone, α-Cyanoester, Sulfur | Base | 2-Aminothiophene | Gewald Reaction | researchgate.netarkat-usa.org |
| 3-Cyanopyridine-2(1H)-thione | α-Halo Ketone, Base | Thieno[2,3-b]pyridine | S-alkylation followed by Thorpe-Ziegler cyclization | mdpi.comresearchgate.net |
| 2-Chloronicotinonitrile | 3-Mercaptopropanenitrile | Thieno[2,3-b]pyridine | Nucleophilic substitution and cyclization | researchgate.net |
Oxidation Reactions
Specific studies detailing the oxidation of this compound are not prominently featured in the reviewed scientific literature. The compound possesses several sites susceptible to oxidation, including the pyridine nitrogen atom and the active methylene group of the cyanomethyl substituent. General principles of pyridine chemistry suggest that the ring nitrogen can be oxidized to an N-oxide using reagents like peroxy acids. The active methylene group could potentially be oxidized to a carbonyl group under specific conditions, which would yield 2-acylnicotinonitrile. However, without specific experimental data, these pathways remain speculative.
C-H Functionalization via Minisci Reaction
The Minisci reaction is a powerful tool for the direct C-H functionalization of electron-deficient aromatic compounds, such as pyridines, via a nucleophilic radical substitution mechanism. wikipedia.orgnih.gov The reaction typically proceeds under acidic conditions, which protonate the nitrogen-containing heterocycle, further increasing its electron deficiency and reactivity towards nucleophilic radicals. nih.gov
While no specific examples of the Minisci reaction being performed on this compound have been documented, the principles of this reaction allow for a prediction of its reactivity. The pyridine ring in this compound is rendered highly electron-deficient by the presence of two powerful electron-withdrawing groups: the 3-cyano group and the 2-cyanomethyl group. This high degree of electron deficiency makes it an excellent candidate for the Minisci reaction. acs.org
The regioselectivity of the Minisci reaction on pyridines is governed by both electronic and steric factors. Radical attack generally occurs at the α (C2, C6) and γ (C4) positions, which are the most electron-poor sites on the protonated pyridine ring. In the case of this compound, the C2 position is already substituted. Therefore, a nucleophilic radical would be expected to attack the available C4 and C6 positions. Studies on nicotinonitrile have shown that it can undergo Minisci reactions, sometimes leading to dialkylated products, which underscores the reactivity of the cyanopyridine scaffold. researchgate.net
Mechanistic Investigations of Synthetic Pathways
Elucidation of Reaction Mechanisms in Core Formation
The mechanisms for the formation of pyrazolopyridine and pyrido[2,3-d]pyrimidine (B1209978) cores from nicotinonitrile derivatives follow established pathways of heterocyclic chemistry.
For pyrazolopyridine synthesis via the reaction of a 2-chloronicotinonitrile with hydrazine, the mechanism involves an initial nucleophilic aromatic substitution (SNAr) of the chloride by a hydrazine nitrogen atom. This is followed by an intramolecular cyclization, where the terminal nitrogen of the hydrazine moiety attacks the electrophilic carbon of the nitrile group. Subsequent tautomerization leads to the formation of the aromatic pyrazolo[3,4-b]pyridine ring system.
In the case of pyrido[2,3-d]pyrimidine synthesis from a 2-aminonicotinonitrile, the reaction with a one-carbon electrophile (e.g., from formamide) begins with the nucleophilic attack of the exocyclic amino group on the electrophile. The resulting intermediate then undergoes an intramolecular cyclization, where the pyridine ring nitrogen attacks the newly formed functionality, or the nitrogen of the newly added group attacks the nitrile carbon. This is followed by elimination and tautomerization to yield the aromatic fused ring system.
The Minisci reaction proceeds via a radical mechanism. wikipedia.org The first step is the generation of a carbon-centered radical from a precursor, such as a carboxylic acid via oxidative decarboxylation using silver nitrate (B79036) and ammonium persulfate. wikipedia.org This nucleophilic radical then adds to one of the electron-deficient positions (C4 or C6) of the protonated this compound. This addition forms a resonance-stabilized radical cation intermediate. The final step is the rearomatization of the ring, which occurs through oxidation and deprotonation to yield the C-H functionalized product. wikipedia.org
Biological Activities and Medicinal Chemistry Applications
Anticancer Potential
Derivatives of the nicotinonitrile framework have shown considerable promise as antitumor agents, attributable to their ability to interfere with fundamental cellular processes that are typically dysregulated in cancer. researchgate.net
A primary focus of research into 2-(Cyanomethyl)nicotinonitrile derivatives has been their cytotoxic effects on various cancer cell lines. These compounds have demonstrated the ability to inhibit the growth and proliferation of malignant cells, often with a degree of selectivity.
The antiproliferative activity of cyanopyridine derivatives has been evaluated against a panel of human cancer cell lines, including hepatocellular carcinoma (HepG2), breast adenocarcinoma (MCF-7), and colorectal carcinoma (HCT-116). Studies have revealed that specific structural modifications to the cyanopyridine backbone can lead to compounds with significant cytotoxic potency. For instance, a series of newly synthesized cyanopyridine derivatives displayed a broad spectrum of activity against these cell lines. nih.gov
Notably, certain derivatives exhibited greater potency than the standard chemotherapeutic agent 5-fluorouracil (B62378) (5-FU) against specific cell lines. For example, compound 4c (a 2-chloro-nicotinonitrile derivative) was particularly effective against HCT-116 cells, while compound 4d showed potent activity against HepG2 cells. nih.gov The inhibitory concentrations (IC₅₀) of these compounds highlight their potential as antiproliferative agents. nih.gov
| Compound | HepG2 (Liver Cancer) | MCF-7 (Breast Cancer) | HCT-116 (Colon Cancer) |
|---|---|---|---|
| 4b | 10.11 ± 0.48 | 12.34 ± 0.59 | 11.16 ± 0.53 |
| 4c | 8.02 ± 0.38 | 9.78 ± 0.47 | 7.15 ± 0.35 |
| 4d | 6.95 ± 0.34 | 8.12 ± 0.39 | 8.35 ± 0.42 |
| 5-FU (Reference) | 9.42 ± 0.46 | 7.65 ± 0.37 | 8.01 ± 0.39 |
A key mechanism through which anticancer agents exert their effects is the induction of apoptosis, or programmed cell death, a process often evaded by cancer cells. nih.govnih.gov Derivatives of this compound have been shown to trigger this essential cell death program. nih.gov The deregulation of apoptosis is a hallmark of many cancers and contributes to resistance to chemotherapy. nih.gov
Furthermore, these compounds can modulate the cell cycle, which is the series of events leading to cell division and duplication. mdpi.com Dysregulation of the cell cycle is fundamental to uncontrolled cancer cell growth. mdpi.com Studies on related compounds have demonstrated the ability to cause cell cycle arrest, often at the G2/M phase, thereby preventing cancer cells from completing mitosis and proliferating. mdpi.comnih.gov The induction of apoptosis by many antitumor drugs is often specific to a particular phase of the cell cycle. nih.gov
Kinases are crucial enzymes in cellular signaling pathways that regulate cell growth, proliferation, and survival. The oncogenic serine/threonine kinase PIM-1 is frequently overexpressed in various cancers, including prostate, breast, and colon cancer, making it an attractive therapeutic target. nih.govnih.gov Downregulation or inhibition of PIM-1 can lead to cell cycle arrest and an increase in apoptosis. nih.gov
Research has identified cyanopyridine derivatives as potent inhibitors of PIM-1 kinase. nih.gov An enzymatic luminescent kinase assay was performed to confirm that the antitumor activity of these compounds was related to their ability to inhibit PIM-1. nih.gov Several synthesized cyanopyridine compounds demonstrated significant inhibitory activity against PIM-1, with IC₅₀ values in the micromolar and sub-micromolar range, comparable to or better than other known inhibitors. nih.gov
| Compound | IC₅₀ (µM) |
|---|---|
| 3a | 0.91 ± 0.04 |
| 3b | 0.85 ± 0.04 |
| 3c | 0.72 ± 0.03 |
| 4a | 1.02 ± 0.05 |
| 4c | 0.83 ± 0.04 |
| Quercetagetin (Reference) | 0.56 ± 0.03 |
The anticancer activity of this compound derivatives is further substantiated by their ability to modulate the expression levels of key proteins that regulate apoptosis and cell proliferation. The process of apoptosis is tightly controlled by a balance between pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins. plos.org
Studies on related compounds show that effective anticancer agents can shift this balance to favor cell death by downregulating anti-apoptotic proteins like Bcl-2 and upregulating pro-apoptotic proteins. researchgate.net Furthermore, these agents can trigger the caspase cascade, a family of protease enzymes essential for the execution phase of apoptosis. nih.gov This is often evidenced by the cleavage of Poly (ADP-ribose) polymerase (PARP), a hallmark of apoptosis. mdpi.comnih.gov In terms of proliferation, these compounds can decrease the expression of cell cycle promoters, such as cyclin D1, while increasing the levels of cell cycle inhibitors like p21 and p27. plos.orgresearchgate.net
Triple-negative breast cancer (TNBC) is a particularly aggressive subtype that lacks estrogen, progesterone, and HER2 receptors, limiting treatment options. cuanschutz.edusciencedaily.com A significant challenge in treating TNBC is its propensity to develop resistance to standard chemotherapy. nih.govscialert.net Therefore, strategies to overcome or reverse drug resistance are of critical importance.
While direct studies on this compound for restoring drug sensitivity in TNBC are emerging, its known mechanisms of action, such as inducing apoptosis and inhibiting survival pathways like those involving PIM-1 kinase, suggest a potential role. nih.gov Compounds that can effectively trigger apoptosis may bypass the resistance mechanisms that cancer cells have developed against conventional chemotherapies. mdpi.com By targeting fundamental survival machinery within the cancer cell, nicotinonitrile derivatives could potentially re-sensitize resistant tumors to standard treatments, representing a promising avenue for future research in aggressive cancers like TNBC. cuanschutz.edu
Inhibition of Cancer Cell Proliferation
Antioxidant Properties
Nicotinonitrile and its derivatives have demonstrated notable potential as antioxidant agents. The antioxidant capacity of these compounds is often evaluated through their ability to neutralize synthetic free radicals and protect cells from oxidative damage.
The antioxidant activity of nicotinonitrile derivatives is frequently assessed using in vitro assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays. These methods measure the ability of a compound to donate a hydrogen atom or an electron to neutralize these stable free radicals, which is typically observed as a change in color and measured spectrophotometrically. nih.govmdpi.com
Several studies have highlighted the efficacy of nicotinonitrile hybrids in these assays. For instance, certain compounds incorporating the 3-cyano-pyridine moiety have shown greater effectiveness in scavenging ABTS radicals than the standard antioxidant, ascorbic acid. ekb.eg The incorporation of substituted 3-cyanopyridine (B1664610) into phenothiazine (B1677639) derivatives has also yielded compounds with good ABTS radical scavenging activity. ekb.egresearchgate.net Similarly, nicotinonitrile derivatives bearing a furan (B31954) moiety have exhibited promising in vitro antioxidant activities using the ABTS method. ekb.eg The DPPH assay has also been employed to demonstrate the free radical scavenging ability of various nicotinonitrile derivatives. researchgate.netgavinpublishers.com
Table 1: Antioxidant Activity of Selected Nicotinonitrile Derivatives
| Derivative Class | Assay | Activity Noted |
|---|---|---|
| 3-Cyano-pyridine Hybrids | ABTS | More effective than ascorbic acid ekb.eg |
| Phenothiazine-Nicotinonitrile Hybrids | ABTS | Good radical scavenging activity ekb.egresearchgate.net |
| Furan-Nicotinonitrile Hybrids | ABTS | Promising in vitro antioxidant activities ekb.eg |
This table summarizes qualitative findings on the antioxidant activity of the nicotinonitrile class of compounds.
Beyond direct radical scavenging, the antioxidant properties of nicotinonitrile derivatives extend to protecting cells from oxidative damage. Oxidative stress, a consequence of an imbalance between reactive oxygen species (ROS) and a cell's antioxidant defenses, can lead to significant damage to biomolecules like DNA, lipids, and proteins, potentially leading to cell death. nih.govmdpi.com
The cyano group attached to the pyridine (B92270) ring is thought to possess a unique ability to scavenge ROS, thereby protecting cells from DNA damage. ekb.egresearchgate.net Research has shown that certain nicotinonitrile derivatives bearing a furan moiety not only exhibit antioxidant activity but also provide protective effects against DNA damage induced by the bleomycin-iron complex. ekb.eg The Keap1/Nrf2/ARE signaling system is a central mechanism in cellular protection against oxidative stress, and antioxidants can bolster this pathway. nih.gov By neutralizing harmful free radicals, antioxidants can prevent oxidative damage to cells and tissues, which is implicated in the development of numerous chronic diseases. mdpi.com
Anti-inflammatory Effects
Medicinal chemists have successfully developed numerous nicotinonitrile conjugates that exhibit potent anti-inflammatory activity. ekb.egresearchgate.net The mechanism of action for many of these compounds involves the inhibition of cyclooxygenase (COX) enzymes, which are key in the synthesis of prostaglandins—mediators that play a significant role in inflammation. ekb.eg
In vivo studies have substantiated the anti-inflammatory potential of these compounds. For example, S-alkyl and N-alkyl derivatives of 3-cyano-2-substituted pyridine were found to be more effective than the reference drug indomethacin (B1671933) at inhibiting edema. ekb.eg Another 3-cyano-2-pyridone derivative demonstrated selective anti-inflammatory efficacy against the COX-2 enzyme, with a paw edema inhibition percentage of 46.90%, comparable to the 47.31% inhibition by nimesulide (B1678887). ekb.eg Furthermore, certain nicotinonitrile derivatives have shown superior anti-inflammatory activity compared to celecoxib (B62257). ekb.eg
Table 2: In Vivo Anti-inflammatory Activity of Selected Nicotinonitrile Derivatives
| Derivative Type | Assay | Efficacy Compared to Standard Drugs |
|---|---|---|
| S-alkyl and N-alkyl 3-cyano-2-substituted pyridines | Edema Inhibition | More effective than indomethacin; close to celecoxib ekb.eg |
| 3-Cyano-2-pyridone derivative | Paw Edema Inhibition (COX-2) | Comparable to nimesulide (46.90% vs 47.31%) ekb.eg |
Antimicrobial Activities
Cyanopyridine derivatives are well-recognized for their antimicrobial activity against a range of pathogens, including both Gram-positive and Gram-negative bacteria, as well as various fungi. ekb.egresearchgate.networldnewsnaturalsciences.com
A variety of nicotinonitrile hybrids have been synthesized and evaluated for their antibacterial properties. The minimum inhibitory concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a bacterium, is a standard measure of antibacterial efficacy.
Nicotinonitrile-coumarin hybrids have demonstrated potent antibacterial properties. ekb.eg One such derivative showed significant activity with MIC values of 1.9, 3.9, 3.9, 3.9, and 7.8 µg/mL against Klebsiella pneumoniae, Escherichia coli, Pseudomonas aeruginosa, Streptococcus mutans, and Staphylococcus aureus, respectively. ekb.eg Other synthesized series of cyanopyridines and fused cyanopyridines have also been evaluated for their antibacterial activity against strains like Escherichia coli and Staphylococcus aureus, including methicillin-resistant Staphylococcus aureus (MRSA). ekb.eg Additionally, 2-amino-3-cyanopyridine (B104079) derivatives have shown antibacterial effects against E. coli and Bacillus subtilis. mdpi.com
Table 3: Antibacterial Efficacy of Selected Nicotinonitrile Derivatives
| Derivative | Bacterial Strain | MIC (µg/mL) | Zone of Inhibition (mm) |
|---|---|---|---|
| Nicotinonitrile-coumarin hybrid (44) | Klebsiella pneumoniae | 1.9 ekb.eg | - |
| Escherichia coli | 3.9 ekb.eg | - | |
| Pseudomonas aeruginosa | 3.9 ekb.eg | - | |
| Streptococcus mutans | 3.9 ekb.eg | - | |
| Staphylococcus aureus | 7.8 ekb.eg | - | |
| ekb.egresearchgate.netnih.govtriazolo[4,3-a]quinoxaline-nicotinonitrile hybrid (50) | Most Gram-positive and Gram-negative strains | 3.9 ekb.eg | - |
| 2-Amino-4-(imidazol-5-yl)-6-aryl nicotinonitrile (2i) | S. aureus | - | 19 worldnewsnaturalsciences.com |
| B. megaterium | - | 18 worldnewsnaturalsciences.com | |
| E. coli | - | 17 worldnewsnaturalsciences.com | |
| 2-Methoxy-4-(imidazol-5-yl)-6-aryl nicotinonitrile (3i) | S. aureus | - | 21 worldnewsnaturalsciences.com |
| B. megaterium | - | 20 worldnewsnaturalsciences.com |
The antimicrobial spectrum of nicotinonitrile derivatives also includes activity against pathogenic fungi. worldnewsnaturalsciences.com The development of new antifungal agents is crucial due to the rise of fungal infections and increasing resistance to existing drugs. nih.gov
Studies have shown that synthesized 2-amino- and 2-methoxy-nicotinonitrile derivatives possess antifungal activity. worldnewsnaturalsciences.com For example, when tested against Aspergillus niger, a 2-amino-nicotinonitrile derivative produced a 17 mm zone of inhibition, while a 2-methoxy-nicotinonitrile derivative produced a 19 mm zone of inhibition. worldnewsnaturalsciences.com Another study screened newly synthesized compounds incorporating an antipyrine (B355649) moiety against fungi such as Aspergillus flavus and Aspergillus ochraceous. scirp.org
Table 4: Antifungal Efficacy of Selected Nicotinonitrile Derivatives
| Derivative | Fungal Strain | Zone of Inhibition (mm) |
|---|---|---|
| 2-Amino-4-(imidazol-5-yl)-6-aryl nicotinonitrile (2i) | Aspergillus niger | 17 worldnewsnaturalsciences.com |
Note: For comparison, the standard antifungal drug Fluconazole showed a 25 mm zone of inhibition in the same study. worldnewsnaturalsciences.com
Other Emerging Biological Activities
Derivatives of this compound have been the subject of various pharmacological studies, revealing a broad spectrum of potential therapeutic applications. These investigations have explored their effects on viral replication, nerve impulse transmission, respiratory function, and their roles as receptor antagonists and molluscicidal agents.
Antiviral Applications
The cyanopyridine scaffold, a core component of this compound, is recognized for its potential in the development of antiviral agents. Research has indicated that derivatives of nicotinonitrile possess a range of biological activities, including antiviral properties. The structural diversity of these compounds allows for modifications that can enhance their activity against various viral targets.
While broad antiviral activity has been attributed to the cyanopyridine class, specific data on the efficacy of this compound derivatives against particular viruses remains an area of ongoing investigation. Studies have focused on the synthesis of novel nicotinonitrile derivatives for evaluation in antimicrobial and antiviral screenings, suggesting a promising future for these compounds in antiviral drug discovery. For instance, certain 2-amino-6-substituted-purine and 8-azapurine (B62227) derivatives have demonstrated activity against herpes simplex virus, human cytomegalovirus, and varicella-zoster virus, highlighting the potential of related heterocyclic structures in this field.
| Compound Class | Antiviral Spectrum | Reported Activity |
| Cyanopyridine Derivatives | General antiviral properties | Investigated for broad-spectrum antiviral effects |
| 2-Amino-6-substituted-purine Derivatives | Herpes simplex virus (types 1 and 2), human cytomegalovirus, varicella-zoster virus | Active in vitro |
Acetylcholinesterase Inhibition
Acetylcholinesterase (AChE) inhibitors are crucial in the management of Alzheimer's disease and other neurological disorders characterized by a deficit in cholinergic transmission. Nicotinonitrile derivatives have emerged as a promising class of AChE inhibitors.
In one study, a series of novel nicotinonitrile-coumarin hybrids were synthesized and evaluated for their ability to inhibit AChE. Several of these hybrid molecules demonstrated significant inhibitory activity. Notably, a coumarin (B35378) derivative linked to 6-(4-nitrophenyl)-4-phenylnicotinonitrile exhibited more potent inhibition than the standard drug, donepezil. Another derivative, linked to a 6-(4-chlorophenyl) group, also showed strong inhibitory potential. These findings suggest that the nicotinonitrile scaffold can be effectively utilized to design potent inhibitors of acetylcholinesterase.
| Compound | IC₅₀ (nM) | Reference Compound | Reference IC₅₀ (nM) |
| Coumarin derivative linked to 6-(4-nitrophenyl)-4-phenylnicotinonitrile | 13 | Donepezil | 14 |
| Coumarin derivative linked to 6-(4-chlorophenyl)-4-phenylnicotinonitrile | 25 | Donepezil | 14 |
Anti-tubulin Activity
Tubulin is a critical protein involved in microtubule formation, which plays a vital role in cell division. As such, it is a key target for the development of anticancer drugs. While various heterocyclic compounds have been investigated as tubulin polymerization inhibitors, specific data on the anti-tubulin activity of this compound derivatives is still emerging.
Research into related structures, such as 3,3-diarylacrylonitriles, has shown that these compounds can be effective inhibitors of tubulin polymerization. This suggests that the broader class of nitrile-containing compounds warrants further investigation for their potential to disrupt microtubule dynamics. The exploration of nicotinonitrile derivatives as anti-tubulin agents is an active area of research, with the goal of identifying novel compounds that can interfere with the cell cycle in cancerous cells.
| Compound Class | Mechanism of Action | Potential Application |
| Nicotinonitrile Derivatives | Inhibition of tubulin polymerization | Anticancer therapy |
| 3,3-diarylacrylonitriles | Inhibition of tubulin polymerization | Anticancer therapy |
Bronchodilator Effects
Derivatives of nicotinonitrile have been identified as having potential bronchodilator properties, which are beneficial in the treatment of respiratory conditions such as asthma. A study investigating a series of nicotinonitrile-containing compounds demonstrated their efficacy in relaxing pre-contracted tracheal rings.
In this research, one particular compound, designated as 5l, was found to be approximately three times more potent than the standard bronchodilator, theophylline. Another compound, 5a, also showed significant activity, being about twice as potent as theophylline. These results highlight the potential of the nicotinonitrile scaffold in the development of new and effective bronchodilator agents.
| Compound | Potency vs. Theophylline |
| Compound 5l | ~3 times more potent |
| Compound 5a | ~2 times more potent |
A1 Adenosine (B11128) Receptor Antagonism
Adenosine receptors, particularly the A1 subtype, are involved in various physiological processes and are considered important drug targets. Nicotinonitrile derivatives have been explored as antagonists for these receptors.
A study on a series of 2-amino-4,6-disubstituted-pyrimidine-5-carbonitriles, which contain the nicotinonitrile core, identified several potent and highly selective A1 adenosine receptor (A1AR) antagonists. The research highlighted the importance of specific substitutions on the pyrimidine (B1678525) ring for achieving high affinity and selectivity. The introduction of a cyano group at the 5-position was found to increase the acidity of the exocyclic amino group, leading to stronger binding to the receptor. This work demonstrates the utility of the nicotinonitrile framework in designing selective A1AR antagonists.
| Compound Class | Receptor Target | Key Structural Feature for Activity |
| 2-Amino-4,6-disubstituted-pyrimidine-5-carbonitriles | A1 Adenosine Receptor | Cyano group at the 5-position of the pyrimidine ring |
Molluscicidal Activity
Nicotinonitrile derivatives have been shown to possess significant molluscicidal activity, which is important for controlling snail populations that act as intermediate hosts for various parasites. In a study focused on the land snail Monacha cartusiana, a series of newly synthesized nicotinonitrile derivatives were screened for their toxicity.
The results indicated that nicotinonitrile-2-thiolate salts, specifically compounds 4a and 4b, exhibited good mortality rates. Although they were less potent than the reference compound Acetamiprid, their activity demonstrates the potential of the nicotinonitrile structure in developing new molluscicides. The study also noted that the presence of an amino substituent on the nicotinonitrile molecule generally improved its molluscicidal effect.
| Compound | LC₅₀ (mg/mL) | Target Organism | Reference Compound | Reference LC₅₀ (mg/mL) |
| Nicotinonitrile-2-thiolate salt 4a | 2.90 | Monacha cartusiana | Acetamiprid | 0.93 |
| Nicotinonitrile-2-thiolate salt 4b | 3.03 | Monacha cartusiana | Acetamiprid | 0.93 |
Dipeptidyl Peptidase-IV (DPP-IV) Inhibition
The nicotinonitrile scaffold, a core component of this compound, is a recognized pharmacophore in the design of Dipeptidyl Peptidase-IV (DPP-IV) inhibitors. DPP-IV is a serine protease that deactivates incretin (B1656795) hormones, such as glucagon-like peptide-1 (GLP-1), which are crucial for regulating blood glucose levels. researchgate.net Inhibition of DPP-IV prolongs the action of these hormones, making it a key therapeutic strategy for type 2 diabetes. researchgate.netnih.gov
The cyanopyridine moiety, often in conjunction with a cyanopyrrolidine ring, is a prominent feature in many potent DPP-IV inhibitors. nih.govnih.gov The nitrile group plays a critical role in the mechanism of inhibition. It can form a reversible covalent bond with the catalytic serine residue (Ser630) in the active site of the DPP-IV enzyme. nih.gov This interaction, along with hydrogen bonding to adjacent residues like Tyr547, contributes to the high potency of inhibitors containing this feature. nih.gov
A notable example is the experimental inhibitor NVP-DPP728 (1-[[[2-[(5-cyanopyridin-2-yl)amino]ethyl]amino]acetyl]-2-cyano-(S)-pyrrolidine), which incorporates a 5-cyanopyridin-2-yl group. bris.ac.uk This compound demonstrates slow-binding inhibition of DPP-IV, forming a stable, reversible complex with the enzyme. bris.ac.uk Kinetic studies have highlighted the essential nature of the nitrile functionality for maximal activity. The removal of the nitrile or alteration of its stereochemistry leads to a significant reduction in inhibitory potency, underscoring the importance of the cyano-substituted pyridine structure for effective DPP-IV inhibition. bris.ac.uk
| Compound | Target | Inhibition Value (Ki) | Reference |
|---|---|---|---|
| NVP-DPP728 | Human DPP-IV | 11 nM | bris.ac.uk |
| D-antipode of NVP-DPP728 | Human DPP-IV | 5.6 µM | bris.ac.uk |
| Des-cyano analogue of NVP-DPP728 | Human DPP-IV | >300 µM | bris.ac.uk |
Prion Inhibition
Prion diseases are fatal neurodegenerative disorders characterized by the misfolding of the cellular prion protein (PrPC) into a pathogenic, infectious isoform (PrPSc). A key therapeutic strategy involves identifying small molecules that can prevent this conformational change or inhibit the replication of PrPSc.
Research has identified pyridine-based compounds, particularly those with dinitrile substitutions, as promising anti-prion agents. Structures closely related to this compound, such as the 2-aminopyridine-3,5-dicarbonitrile (B1331539) scaffold, have been the focus of extensive structure-activity relationship (SAR) studies. acs.org These compounds were developed as potential mimetics of dominant-negative PrP mutants and have shown efficacy in cell-based models of prion disease. acs.org
Screening of compound libraries has revealed that certain pyridine dicarbonitriles can significantly inhibit the formation of protease-resistant PrPSc in scrapie-infected mouse brain cells. researchgate.net SAR studies on the 6-aminopyridine-3,5-dicarbonitrile scaffold identified derivatives with substantially improved bioactivity against PrPSc replication, with some compounds showing efficacy in the low micromolar range. acs.org These findings highlight the potential of the nicotinonitrile framework as a foundational structure for developing therapeutics against prion diseases.
| Compound Scaffold | Activity | Effective Concentration (EC50) | Reference |
|---|---|---|---|
| Pyridine Dicarbonitrile Derivative A | Inhibition of PrPSc formation | 2.5 µM | researchgate.net |
| Pyridine Dicarbonitrile Derivative B | Inhibition of PrPSc formation | 9.0 µM | researchgate.net |
| Optimized 6-aminopyridine-3,5-dicarbonitrile | Inhibition of PrPSc formation | ~40-fold improvement over initial hits | acs.org |
Integration into Drug Discovery and Development Pipelines
The nicotinonitrile (3-cyanopyridine) nucleus, the core of this compound, is considered a "privileged scaffold" in medicinal chemistry. researchgate.netresearchgate.net This designation is due to its presence in numerous biologically active compounds and its ability to serve as a versatile template for the development of ligands targeting a wide range of proteins. researchgate.netresearchgate.net
In drug discovery pipelines, the nicotinonitrile framework is frequently used as a starting point for the synthesis of compound libraries. Through multi-component reactions and parallel synthesis, a diverse array of derivatives can be generated efficiently. acs.orgresearchgate.net These libraries are then screened against biological targets to identify initial "hit" compounds.
Once a hit is identified, the nicotinonitrile scaffold facilitates lead optimization. Its structure allows for systematic chemical modifications at various positions around the pyridine ring. This process is evident in the development of both DPP-IV and prion inhibitors, where modifications to the core structure led to significant improvements in potency and pharmacokinetic properties. bris.ac.ukacs.org The ability to fine-tune molecular interactions through targeted synthesis makes this compound and related structures valuable building blocks in the rational design of new therapeutic agents. acs.orgresearchgate.net
Mechanistic Investigations of Biological Action
Ligand-Target Binding Affinity Studies (e.g., Molecular Docking)
Molecular docking studies on other nicotinonitrile derivatives have been performed to predict their binding modes and affinities. For example, a series of 1,2,3-triazolyl-pyridine hybrids, which include a nicotinonitrile moiety, were docked against Aurora B kinase, with binding energies indicating good affinity. acs.org These computational studies are valuable for predicting potential interactions but require experimental validation to confirm the actual binding affinity of 2-(Cyanomethyl)nicotinonitrile to any specific target.
Table 1: Binding Affinity of a this compound Derivative
| Compound Name | Target | Assay Description | IC50 (nM) |
| 2-(3-(Cyanomethyl)-3-{4-[(trans-2-phenylcyclopropyl)amino]piperidin-1-yl}azetidin-1-yl)nicotinonitrile | Lysine-specific histone demethylase 1A (Human) | LANCE LSD1/KDM1A demethylase assay | 30, 100 |
This table presents data for a complex derivative of this compound, as specific data for the parent compound is unavailable.
Elucidation of Cellular Signaling Pathway Modulation
There is no direct evidence detailing how this compound modulates specific cellular signaling pathways. The potential inhibition of targets like LSD1 or Aurora B kinase by its derivatives would imply an impact on critical pathways such as those regulating gene expression, cell cycle progression, and apoptosis. bindingdb.orgacs.org For instance, inhibition of Aurora B kinase would disrupt the mitotic checkpoint, potentially leading to apoptosis in cancer cells. acs.org However, without direct studies on this compound, its influence on cellular signaling remains a matter of speculation based on the activities of its more complex analogs.
Structure Activity Relationship Sar Studies
Impact of Substituent Variations on Biological Efficacy
The biological activity of 2-(Cyanomethyl)nicotinonitrile derivatives can be significantly altered by the introduction of various substituents at different positions on the nicotinonitrile core. These modifications can influence the compound's electronic properties, lipophilicity, and steric profile, thereby affecting its interaction with biological targets.
Research into the development of A2A adenosine (B11128) receptor antagonists has provided valuable insights into the SAR of 2-amino-6-substituted-nicotinonitrile derivatives. A study systematically evaluated the impact of different substituents at the 4- and 6-positions of the nicotinonitrile ring. The presence of a furan-2-yl group at the 6-position was found to be particularly beneficial for high affinity to the A2A adenosine receptor. nih.gov Further modifications at the 4-position with various aryl and heteroaryl groups led to the identification of compounds with nanomolar and even subnanomolar potency. nih.govacs.org
For instance, the introduction of a furan-2-yl group at the 4-position (Compound 39) resulted in a Ki value of 1.4 nM, while a 4-methoxyphenyl (B3050149) group (Compound 44) led to a Ki of 1.0 nM, highlighting the subtle yet significant impact of these substitutions. nih.govacs.org
Table 1: Impact of Substituents on A2A Adenosine Receptor Affinity of 2-Amino-6-furan-2-yl-4-substituted nicotinonitriles
| Compound | 4-Substituent | Ki (nM) nih.govacs.org |
|---|---|---|
| 39 | furan-2-yl | 1.4 |
| 44 | 4-methoxyphenyl | 1.0 |
In the realm of anticancer research, benzofuran-nicotinonitrile hybrids have been investigated for their inhibitory activity against various kinases. The substitution pattern on both the benzofuran (B130515) and nicotinonitrile moieties plays a crucial role in determining the antiproliferative activity. For example, in a series of benzofuran-nicotinonitrile derivatives, a compound bearing a 4-chlorophenyl group at the 6-position of the nicotinonitrile ring and a specific substitution on the benzofuran moiety demonstrated potent inhibitory activity against EGFR, VEGFR-2, and Topo II enzymes. researchgate.net
Table 2: Anticancer Activity of Benzofuran-Nicotinonitrile Derivatives
| Compound | Substituents | Target | IC50 (µM) researchgate.net |
|---|---|---|---|
| 14d | (specific substitutions) | EGFR | 0.103 |
| VEGFR-2 | 0.069 | ||
| Topo II | 19.74 | ||
| 14k | (specific substitutions) | Topo II | 31.02 |
| 14a | (specific substitutions) | Topo II | 56.3 |
These examples underscore the principle that even minor chemical modifications can lead to substantial changes in biological activity, a cornerstone of medicinal chemistry and drug design.
Role of the Nicotinonitrile Core in Modulating Bioactivity
The nicotinonitrile scaffold, also known as the 3-cyanopyridine (B1664610) nucleus, is a privileged structural motif in medicinal chemistry, appearing in a variety of biologically active compounds and approved drugs. ekb.egresearchgate.net Its importance stems from its ability to participate in various non-covalent interactions with biological macromolecules, including hydrogen bonding and π-π stacking.
The pyridine (B92270) ring, a bioisostere of a phenyl ring but with a nitrogen atom, can act as a hydrogen bond acceptor, a crucial interaction for binding to many biological targets. The cyano group at the 3-position is a strong electron-withdrawing group, which influences the electronic distribution of the entire ring system. This electronic modulation can be critical for the compound's reactivity and its ability to interact with specific amino acid residues in a protein's active site. researchgate.net
Furthermore, the planarity of the nicotinonitrile ring provides a rigid framework for the spatial arrangement of various substituents. This rigidity can be advantageous in drug design, as it reduces the entropic penalty upon binding to a receptor, potentially leading to higher affinity. The nicotinonitrile core has been identified as an essential scaffold for a wide range of biological activities, including but not limited to, anticancer, antimicrobial, anti-inflammatory, and antiviral properties. ekb.egnih.govdovepress.com The versatility of this core allows for the development of diverse libraries of compounds for screening against various diseases. dovepress.com
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. While a specific QSAR model for this compound was not found in the reviewed literature, the principles of QSAR are highly applicable to this class of compounds.
A QSAR study on a series of nicotinonitrile derivatives would typically involve the following steps:
Data Collection: A dataset of this compound analogs with their corresponding measured biological activities (e.g., IC50 values) is compiled.
Descriptor Calculation: A large number of molecular descriptors are calculated for each compound. These descriptors quantify various aspects of the molecule's structure, such as its electronic, steric, hydrophobic, and topological properties.
Model Development: Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are used to build a mathematical equation that correlates a subset of the calculated descriptors with the biological activity. nih.govnih.govanalis.com.my
Model Validation: The predictive power of the developed QSAR model is rigorously tested using internal and external validation techniques to ensure its robustness and reliability. nih.govnih.gov
The resulting QSAR model can then be used to predict the biological activity of novel, untested this compound derivatives. This predictive capability is invaluable in drug discovery as it allows for the virtual screening of large compound libraries and the prioritization of candidates for synthesis and experimental testing, thereby saving time and resources. researchgate.netwalisongo.ac.id For instance, QSAR studies on other heterocyclic compounds have successfully identified key structural features that govern their antimicrobial or anticancer activities. researchgate.net A similar approach could undoubtedly accelerate the discovery of potent and selective this compound-based therapeutic agents.
Future Perspectives and Research Directions
Design and Synthesis of Advanced Therapeutic Agents
The 2-(cyanomethyl)nicotinonitrile core structure is a valuable starting point for the design and synthesis of sophisticated therapeutic agents. openaccessjournals.com Its amenability to chemical modification allows for the creation of diverse derivatives with a wide range of biological activities. researchgate.net Researchers are actively exploring the incorporation of this scaffold into hybrid molecules, combining its properties with other pharmacophores to create multi-target drugs, a promising approach in cancer therapy. ekb.eg
The nicotinonitrile nucleus is present in several marketed drugs, highlighting its therapeutic potential. ekb.eg Future research will likely focus on creating new derivatives with improved efficacy and specificity for various biological targets. This includes the development of compounds with enhanced anti-inflammatory, anticancer, and antimicrobial properties. researchgate.netchem-soc.si For instance, the synthesis of novel nicotinonitrile derivatives bearing different functional groups has yielded compounds with significant antioxidant and DNA damage protection capabilities. ekb.eg
Exploration of Novel Synthetic Methodologies
The development of efficient and environmentally friendly synthetic methods is crucial for advancing the therapeutic applications of this compound derivatives. Researchers are continuously seeking innovative synthetic pathways to access these compounds in higher yields and with greater structural diversity.
Several one-pot multicomponent reactions have been developed for the synthesis of highly functionalized nicotinonitriles. researchgate.net These methods offer advantages such as simplicity, efficiency, and the ability to generate complex molecules from simple starting materials in a single step. For example, a one-pot reaction involving 1,3-diaryl-prop-2-en-1-ones and malononitrile (B47326) has been used to synthesize 4,6-diaryl-2-(pyrrolidin-1-yl)-nicotinonitriles. researchgate.net Microwave-assisted synthesis has also emerged as a green and efficient method for preparing malononitrile derivatives. derpharmachemica.com
Future research in this area will likely focus on the development of even more versatile and sustainable synthetic strategies. This could include the use of novel catalysts, eco-friendly solvents, and flow chemistry techniques to streamline the production of this compound derivatives for preclinical and clinical studies. researchgate.net
Advanced Mechanistic Elucidation and Target Validation
A deeper understanding of the molecular mechanisms underlying the biological activities of this compound derivatives is essential for their rational design and development as therapeutic agents. Current research is focused on identifying and validating the specific cellular targets of these compounds.
Several nicotinonitrile derivatives have been shown to exert their anticancer effects by inhibiting key enzymes involved in cancer cell proliferation and survival, such as aurora kinases, EGFR tyrosine kinase, and VEGFR-2 tyrosine kinase. ekb.eg For example, certain 3-cyanopyridine-sulfonamide hybrids have demonstrated potent anticancer activity by effectively inhibiting VEGFR-2. ekb.eg Other derivatives have been found to induce apoptosis (programmed cell death) and cause cell cycle arrest in cancer cells. ekb.eg
Future investigations will likely employ advanced techniques such as proteomics, genomics, and computational modeling to further elucidate the mechanisms of action. Molecular docking studies are already being used to predict the binding modes of these compounds with their protein targets, providing valuable insights for the design of more potent and selective inhibitors. nih.gov These studies will be critical for validating new drug targets and for understanding potential mechanisms of drug resistance.
Potential for Clinical Translation and Preclinical Development
The promising preclinical data for many this compound derivatives suggests a strong potential for their translation into clinical use. A number of compounds based on the nicotinonitrile scaffold have already progressed to clinical trials, particularly in the area of oncology. nih.gov
The development of new derivatives with improved pharmacokinetic and pharmacodynamic properties is a key focus of ongoing research. nih.gov For instance, the incorporation of specific functional groups can enhance a compound's solubility, bioavailability, and metabolic stability, increasing its potential for successful clinical development. researchgate.net Preclinical studies involving animal models are crucial for evaluating the in vivo efficacy and safety of these new drug candidates. nih.gov
The journey from a promising lead compound to a marketed drug is long and challenging. However, the continued exploration of this compound and its derivatives holds great promise for the development of new and effective treatments for a wide range of diseases.
Q & A
Q. What are the key synthetic pathways for 2-(Cyanomethyl)nicotinonitrile, and how can reaction conditions be optimized for yield and purity?
The synthesis of this compound derivatives often involves multi-step reactions, including nucleophilic substitution, cyclization, or coupling reactions. For example, a modified procedure for similar pyridine derivatives involves refluxing precursors in ethanol, followed by pH adjustment and solvent extraction to isolate the product . Optimization may include:
- Temperature control : Prolonged reflux (e.g., 16 hours) ensures complete reaction .
- Solvent selection : Polar solvents like ethanol or dimethylformamide (DMF) enhance solubility of intermediates.
- Purification : Precipitation in solvents like carbon tetrachloride/hexane mixtures improves purity .
Yield optimization requires balancing stoichiometric ratios (e.g., 1:1.2 molar ratios of reactants) and post-reaction workup (e.g., washing with saturated NaCl to remove impurities) .
Q. How can researchers validate the structural identity of this compound derivatives using spectroscopic methods?
Structural confirmation relies on:
- <sup>1</sup>H NMR : Characteristic peaks for cyano groups (δ ~2.3 ppm for CH3 in methyl substituents) and aromatic protons (δ ~7.4–8.0 ppm for pyridine rings) .
- IR spectroscopy : Absorbance at ~2210 cm<sup>−1</sup> confirms nitrile (-C≡N) functionality .
- Mass spectrometry : Molecular ion peaks (e.g., m/z 345 for intermediates) validate molecular weight .
Cross-referencing spectral data with literature or computational simulations (e.g., ChemSpider entries) ensures accuracy .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Personal protective equipment (PPE) : Gloves, lab coats, and goggles are mandatory due to potential skin/eye irritation .
- Ventilation : Use fume hoods to avoid inhalation of fine particles .
- First aid : For accidental exposure, rinse eyes/skin with water for ≥15 minutes and seek medical attention .
- Waste disposal : Follow hazardous waste guidelines for nitriles to prevent environmental contamination .
Advanced Research Questions
Q. How do structural modifications (e.g., substituent position) influence the biological or catalytic activity of this compound derivatives?
- Electron-withdrawing groups (e.g., -CF3 at position 6) enhance electrophilicity, potentially increasing reactivity in cross-coupling reactions .
- Steric effects : Bulky substituents (e.g., phenyl groups at position 4) may hinder binding in enzyme inhibition assays, altering pharmacological activity .
- Solubility : Hydrophilic groups (e.g., -OH or -NH2) improve aqueous solubility, critical for in vitro bioassays .
Computational modeling (e.g., DFT studies) and structure-activity relationship (SAR) analyses are recommended to predict activity trends .
Q. What experimental strategies resolve contradictions in reported synthetic yields for this compound analogs?
Discrepancies in yields (e.g., 6.6% vs. 88% in similar reactions ) may arise from:
- Catalyst selection : Palladium vs. copper catalysts in coupling reactions affect efficiency.
- Reaction scale : Small-scale syntheses (<1 mmol) often report lower yields due to handling losses.
- Purification methods : Column chromatography vs. recrystallization impacts recovery rates.
Researchers should replicate conditions from high-yield protocols (e.g., using DME as solvent ) and characterize by-products via LC-MS to identify optimization points.
Q. How can this compound be integrated into cell-based assays for studying biological pathways?
- Functionalization : Attach fluorescent tags (e.g., dansyl chloride) to track cellular uptake via fluorescence microscopy .
- Dose-response studies : Test cytotoxicity ranges (e.g., 1–100 µM) in mammalian cell lines (e.g., HEK293) to establish safe working concentrations .
- Target validation : Use CRISPR/Cas9-modified cell lines to confirm specificity in kinase inhibition assays .
Q. What analytical challenges arise in quantifying trace impurities in this compound, and how are they addressed?
- HPLC challenges : Nitrile derivatives may co-elute with polar impurities. Use reverse-phase C18 columns with acetonitrile/water gradients (5–95%) for separation .
- Detection limits : LC-MS/MS with MRM (multiple reaction monitoring) enhances sensitivity for sub-ppm impurity detection .
- Reference standards : Source certified standards (e.g., Combi-Blocks products ) to calibrate instruments and validate methods.
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
